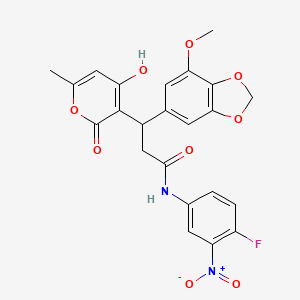![molecular formula C19H20INO4 B14943420 N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide](/img/structure/B14943420.png)
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin core, which is a common structural motif in many biologically active molecules. The presence of an iodine atom and a hydroxybutyl group further enhances its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Core: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.
Introduction of the Hydroxybutyl Group: This step involves the alkylation of the benzodioxin core with a butyl halide, followed by hydrolysis to introduce the hydroxy group.
Amidation: The final step involves the coupling of the iodinated benzodioxin derivative with an appropriate amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN~3~) for azide substitution or sodium thiolate (NaSR) for thiol substitution.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: NaN3, NaSR
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of deiodinated products
Substitution: Formation of azide or thiol derivatives
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the iodine atom can participate in halogen bonding, enhancing the compound’s affinity for its target. The benzodioxin core may interact with hydrophobic pockets in proteins, contributing to its biological activity.
相似化合物的比较
Similar Compounds
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-CHLOROBENZAMIDE
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-BROMOBENZAMIDE
- N~1~-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-FLUOROBENZAMIDE
Uniqueness
The presence of the iodine atom in N1-[7-(1-HYDROXYBUTYL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]-2-IODOBENZAMIDE distinguishes it from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance the compound’s reactivity and binding affinity, making it potentially more effective in its applications.
属性
分子式 |
C19H20INO4 |
|---|---|
分子量 |
453.3 g/mol |
IUPAC 名称 |
N-[7-(1-hydroxybutyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2-iodobenzamide |
InChI |
InChI=1S/C19H20INO4/c1-2-5-16(22)13-10-17-18(25-9-8-24-17)11-15(13)21-19(23)12-6-3-4-7-14(12)20/h3-4,6-7,10-11,16,22H,2,5,8-9H2,1H3,(H,21,23) |
InChI 键 |
OZMWCIYDNDNEIY-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C1=CC2=C(C=C1NC(=O)C3=CC=CC=C3I)OCCO2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Allyl-2'-phenyl-6',7',8',9',9A',9B'-hexahydrospiro[indole-3,4'-pyrrolo[3,4-A]indolizine]-1',2,3'(1H,2'H,3A'H)-trione](/img/structure/B14943337.png)

![3-(5-Bromothiophen-2-yl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943346.png)
![(Cyanomethyl)[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14943357.png)
![3-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14943363.png)
![2-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B14943368.png)

![5-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-hydroxy-1-[2-(pyrrolidin-1-yl)ethyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14943382.png)

![5-Amino-3-{[2-(4-ethylphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B14943387.png)
![5,7-Dimethyl-3-phenylisoxazolo[4,5-d]pyrimidine](/img/structure/B14943394.png)
![N-(4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B14943401.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B14943407.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-(3-methylbutyl)pyrimidin-4-ol](/img/structure/B14943441.png)
